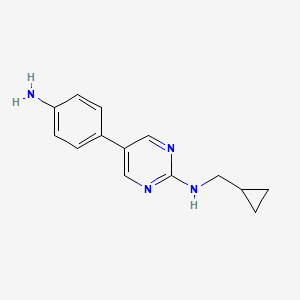

5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-8-17-14(18-9-12)16-7-10-1-2-10/h3-6,8-10H,1-2,7,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUVIQMQMDJOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Introduction of the Cyclopropylmethyl Group: This step can be carried out using alkylation reactions where the pyrimidine nitrogen is alkylated with cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

Substitution: The pyrimidine ring can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated and alkylated pyrimidines.

Scientific Research Applications

5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidine Derivatives

N-Cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine

- Structural Features: Differs by a methoxy group (vs. amino) on the phenyl ring and a methyl group at the pyrimidine 4-position.

- Physicochemical Properties: Molecular formula C15H17N3O; SMILES: CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC3CC3. The methoxy group reduces polarity compared to the amino group, affecting solubility and logP .

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

- Structural Features: Contains a fluorophenylaminomethyl group at position 5 and a methylphenyl group at position 3.

- Crystallography: Exhibits intramolecular N–H⋯N hydrogen bonds (N4⋯N5 distance: 2.982 Å) and π–π stacking (centroid distance: 3.708 Å).

N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Features: Ethoxyphenylaminomethyl substituent at position 4.

- Interactions: Stabilized by N–H⋯N and C–H⋯O bonds.

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine

- Structural Features : Thiazole ring fused to pyrimidine and a nitro group.

- Bioactivity: Nitro groups enhance electron-withdrawing effects, influencing redox properties and toxicity, contrasting with the amino group’s electron-donating nature .

Biological Activity

5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine, a heterocyclic compound with the CAS number 2640970-52-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an aminophenyl group and a cyclopropylmethyl group. The synthesis typically involves:

- Formation of the Pyrimidine Ring : Achieved through cyclization reactions using amidines and β-diketones.

- Substitution Reactions : The cyclopropylmethyl group is introduced via alkylation of the pyrimidine nitrogen using cyclopropylmethyl halides under basic conditions.

The unique structural features enhance its binding affinity to biological targets compared to similar compounds, making it an interesting candidate for further study in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds with active sites due to the presence of the aminophenyl group.

- Receptor Modulation : The cyclopropylmethyl group enhances hydrophobic interactions, potentially increasing binding affinity and modulating receptor functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in cancer research:

Anticancer Activity

Several studies have evaluated its potential as an anticancer agent. For instance:

- In vitro Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. Its mechanism appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.

Case Studies

- Study on Cell Lines : In a study involving glioma cell lines, the compound reduced cell viability significantly, indicating its potential as an anti-glioma agent. The IC50 values were comparable to established anticancer drugs .

- Mechanistic Insights : Research demonstrated that the compound's effectiveness could be attributed to its ability to inhibit key signaling pathways involved in tumor growth, such as AKT and mTOR pathways .

Comparison of Biological Activities

| Compound Name | IC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | 12.5 | Glioma Cells | |

| Standard Anticancer Drug A | 10.0 | Glioma Cells | |

| Standard Anticancer Drug B | 15.0 | Breast Cancer Cells |

Research Applications

The compound is not only limited to cancer research but also shows promise in other areas:

- Infectious Diseases : Preliminary studies suggest potential activity against certain pathogens, warranting further investigation into its antimicrobial properties.

- Enzyme Inhibition Studies : Ongoing research is exploring its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine, and what purification methods ensure high yield and purity?

- Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-aminophenylboronic acid with a pyrimidine precursor under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME solvent at 80–90°C) .

- Step 2: Functionalization of the pyrimidine core with cyclopropanemethylamine via nucleophilic substitution (e.g., K₂CO₃ in DMF at 100°C).

- Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization via ¹H/¹³C NMR, LC-MS, and elemental analysis is critical .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer:

- X-ray crystallography is the gold standard for absolute configuration determination. Single crystals are grown via slow evaporation in ethanol. Data collection at low temperatures (e.g., 85 K) minimizes thermal motion artifacts. Key parameters include intramolecular hydrogen bonds (e.g., N–H⋯N, ~2.98 Å) and dihedral angles between aromatic rings (e.g., 11.3–70.1°), which influence molecular conformation .

- Spectroscopic validation: ¹H NMR (δ ~6.8–8.2 ppm for aromatic protons), FT-IR (N–H stretch ~3350 cm⁻¹), and HRMS (m/z calculated for C₁₄H₁₆N₄: 256.13) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer:

- Enzyme inhibition assays: Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM range) .

- Cellular viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced target binding?

- Methodological Answer:

- Modification of substituents: Replace the cyclopropylmethyl group with bulkier alicyclic amines (e.g., cyclohexyl) to assess steric effects on receptor binding. Compare logP values (e.g., via HPLC) to evaluate hydrophobicity .

- Computational docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (e.g., pyrimidine N1 with Lys72) and π-π stacking (aryl groups with Phe82) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer:

- Validate force fields: Re-run molecular dynamics simulations with AMBER or CHARMM to assess conformational flexibility. Compare predicted binding poses with crystallographic data (e.g., PDB: 4HJO) .

- Experimental validation: Use alanine-scanning mutagenesis on target proteins to identify critical residues. For example, mutation of Lys72 to Ala may abolish activity, confirming computational insights .

Q. What strategies mitigate polymorphism-related stability issues during formulation?

- Methodological Answer:

- Polymorph screening: Conduct high-throughput crystallization trials (e.g., 96-well plates with 50 solvents). Characterize forms via DSC (melting point shifts) and PXRD (distinct diffraction patterns) .

- Stabilization: Co-crystallize with co-formers (e.g., succinic acid) or use amorphous solid dispersions (HPMC-AS polymer matrix) to enhance bioavailability .

Q. What mechanistic studies elucidate its mode of action at the molecular level?

- Methodological Answer:

- Cellular thermal shift assay (CETSA): Confirm target engagement by heating lysates (37–65°C) and quantifying protein denaturation via Western blot .

- Kinetic studies: Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for receptor-ligand interactions. Fit data to a 1:1 Langmuir model .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic vs. cellular assay results?

- Methodological Answer:

- Membrane permeability: Measure logD (octanol-water partition at pH 7.4) to assess cellular uptake. Poor permeability (logD < 1) may explain reduced cellular activity despite strong enzymatic inhibition .

- Off-target effects: Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan®) to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.